molecular formula C18H16N2O B090232 p-(p-Anilinoanilino)phenol CAS No. 101-74-6

p-(p-Anilinoanilino)phenol

Cat. No. B090232
CAS RN: 101-74-6
M. Wt: 276.3 g/mol
InChI Key: JWKZWDVKRDSMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(p-Anilinoanilino)phenol, commonly known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPA is a dye molecule that belongs to the family of azo dyes, which are widely used in the textile industry. However, recent studies have shown that DAPA has a wide range of properties that make it useful in other areas, such as biomedical research.

Mechanism Of Action

The mechanism of action of DAPA is not fully understood. However, it is believed that the molecule interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction leads to a change in the fluorescence properties of DAPA, which can be used to detect and quantify the presence of biomolecules in a sample.

Biochemical And Physiological Effects

DAPA has been shown to have a low toxicity profile and does not have any significant adverse effects on biological systems. It has been used in various in vitro and in vivo studies to investigate the physiological effects of different compounds on biological systems.

Advantages And Limitations For Lab Experiments

DAPA has several advantages over other fluorescent probes, such as its high quantum yield, stability, and ease of conjugation to biomolecules. However, it also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for research on DAPA. One area of research is the development of new conjugation methods to improve its specificity and sensitivity in imaging applications. Another area of research is the investigation of its potential applications in drug delivery and therapeutic interventions.
Conclusion:
In conclusion, DAPA is a promising molecule with a wide range of applications in biomedical research. Its unique properties make it an ideal candidate for imaging and detection applications. Further research is needed to fully understand its mechanism of action and to develop new methods for its conjugation and application in biological systems.

Synthesis Methods

The synthesis of DAPA involves the reaction between p-phenylenediamine and p-nitrophenol in the presence of a reducing agent. The reaction leads to the formation of an azo compound, which is then reduced to DAPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DAPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of research is its use as a fluorescent probe for imaging biological samples. DAPA has a high quantum yield and can be easily conjugated to biomolecules, making it an ideal candidate for imaging applications.

properties

CAS RN

101-74-6

Product Name

p-(p-Anilinoanilino)phenol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(4-anilinoanilino)phenol

InChI

InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H

InChI Key

JWKZWDVKRDSMLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Other CAS RN

101-74-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.